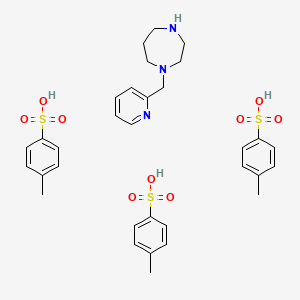

1-(2-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate)

Description

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;1-(pyridin-2-ylmethyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.3C7H8O3S/c1-2-6-13-11(4-1)10-14-8-3-5-12-7-9-14;3*1-6-2-4-7(5-3-6)11(8,9)10/h1-2,4,6,12H,3,5,7-10H2;3*2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRIUEKDABSYOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCN(C1)CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N3O9S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) typically involves the following steps:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

Introduction of the Pyridinylmethyl Group: This step involves the alkylation of the diazepane ring with a pyridinylmethyl halide, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Sulfonation: The final step is the sulfonation of the compound with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine to yield the tris(4-methylbenzenesulfonate) ester.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) can undergo various chemical reactions, including:

Oxidation: The pyridinylmethyl group can be oxidized to form pyridine N-oxide derivatives.

Reduction: The diazepane ring can be reduced under hydrogenation conditions to yield the corresponding saturated amine.

Substitution: The sulfonate groups can be displaced by nucleophiles such as amines or alcohols to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Oxidation: Pyridine N-oxide derivatives.

Reduction: Saturated diazepane amines.

Substitution: Various substituted diazepane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry.

Biology: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological receptors.

Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anti-cancer agent.

Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) depends on its specific application:

Pharmacological Effects: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between 1-(2-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) and analogous 1,4-diazepane derivatives:

Key Insights :

Structural Flexibility : The 1,4-diazepane scaffold accommodates diverse substituents (e.g., pyridinyl, halogenated benzyl, acyl groups), enabling tailored physicochemical and biological properties. For example, tris-tosylated derivatives prioritize solubility, while halogenated or lipophilic variants enhance blood-brain barrier penetration .

Synthetic Accessibility : Most analogs are synthesized via nucleophilic substitution or alkylation reactions. Tosylation is a common strategy to improve crystallinity and stability .

Biological Activity

1-(2-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by its unique structure, which includes a pyridine ring and a diazepane moiety. The sulfonate groups contribute to its solubility and reactivity.

Antimicrobial Properties

Research indicates that compounds with similar structures to 1-(2-Pyridinylmethyl)-1,4-diazepane exhibit significant antimicrobial activity. For instance, studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound's ability to interact with cellular mechanisms has been investigated in cancer research. It has been noted that certain pyridine-containing compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line Used | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 15 | Induction of apoptosis | |

| MCF-7 | 10 | Cell cycle arrest at G2/M phase | |

| A549 | 20 | Inhibition of proliferation |

Neuroprotective Effects

Recent studies suggest that the compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Table 2: Neuroprotective Studies

| Study Reference | Model Used | Findings |

|---|---|---|

| SH-SY5Y Cells | Decreased ROS levels | |

| Rat Model | Improved cognitive function post-treatment |

The biological activity of 1-(2-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) is attributed to its ability to modulate various biochemical pathways:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress in neuronal cells.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in tumor progression and inflammation.

Case Studies

A notable case study involved the administration of a related compound in an animal model of cancer. The results indicated a significant reduction in tumor size and improved survival rates among treated subjects compared to controls .

Another study focused on its neuroprotective effects in models of Alzheimer's disease, where it was found to improve memory retention and reduce amyloid plaque formation.

Q & A

Q. How does AI enhance predictive modeling for this compound’s pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.